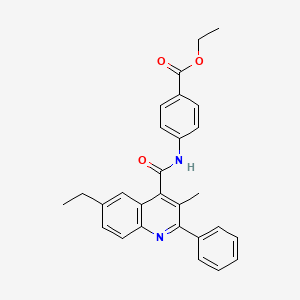
Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” is a tetrasaccharide composed of four glucose molecules linked by beta-glycosidic bonds. This specific arrangement of glucose units is significant in various biological and chemical contexts, particularly in the study of carbohydrates and glycoconjugates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” involves the stepwise addition of glucose units through glycosidic bond formation. The process typically employs glycosyl donors and acceptors, with the aid of glycosyltransferases or chemical catalysts. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and ensure the selective formation of the desired glycosidic bonds.
Industrial Production Methods
Industrial production of such oligosaccharides can be achieved through enzymatic synthesis using glycosyltransferases or through chemical synthesis involving multiple protection and deprotection steps. Enzymatic methods are preferred for their specificity and efficiency, while chemical methods offer greater flexibility in modifying the structure of the oligosaccharide.
Análisis De Reacciones Químicas
Types of Reactions
“Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the glucose units can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or nitric acid, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the selective modification of the glucose units.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield gluconic acid derivatives, while reduction can produce glucitol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various glucose derivatives.
Aplicaciones Científicas De Investigación
“Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” has numerous applications in scientific research, including:
Chemistry: It serves as a model compound for studying glycosidic bond formation and carbohydrate chemistry.
Biology: It is used to investigate the role of oligosaccharides in biological processes, such as cell-cell recognition and signaling.
Industry: It is utilized in the production of bioactive compounds and as a precursor for the synthesis of more complex glycoconjugates.
Mecanismo De Acción
The mechanism by which “Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The beta-glycosidic bonds in the compound influence its stability and reactivity, affecting its biological activity. The pathways involved in its action include glycosylation processes and carbohydrate metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oligosaccharides with different glycosidic linkages, such as:
Lactose (Gal(b1-4)Glc): A disaccharide composed of galactose and glucose.
Maltose (Glc(a1-4)Glc): A disaccharide composed of two glucose units linked by an alpha-glycosidic bond.
Cellobiose (Glc(b1-4)Glc): A disaccharide composed of two glucose units linked by a beta-glycosidic bond.
Uniqueness
“Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” is unique due to its specific arrangement of beta-glycosidic bonds, which confer distinct structural and functional properties. This unique structure makes it valuable for studying the effects of glycosidic linkages on the properties and reactivity of oligosaccharides.
Propiedades
Número CAS |
58484-02-9 |
|---|---|
Fórmula molecular |
C24H42O21 |
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h2,6-25,27-39H,1,3-5H2/t6-,7+,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 |
Clave InChI |
KWSHSHAHTORTSY-OKNDTIKYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(C=O)O)C(C(CO)O)O)CO)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)




![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)
